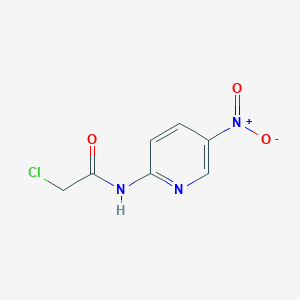

![molecular formula C10H16N6S B261391 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B261391.png)

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine 5'-diphosphate (ADP) and plays a crucial role in platelet activation and aggregation. MRS2500 has been widely used in scientific research to investigate the role of the P2Y1 receptor in various physiological and pathological processes.

Mechanism of Action

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine acts as a selective antagonist of the P2Y1 receptor by binding to the receptor and preventing the binding of ADP. This prevents the activation of the receptor and subsequent downstream signaling pathways, which are involved in platelet activation and aggregation. N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been shown to inhibit ADP-induced platelet aggregation in vitro and in vivo, and to reduce thrombus formation in animal models of thrombosis.

Biochemical and Physiological Effects:

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been shown to have several biochemical and physiological effects, including inhibition of ADP-induced platelet aggregation, reduction of thrombus formation, and modulation of vascular tone and inflammation. It has also been shown to have analgesic effects in animal models of pain perception. However, some studies have reported that N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine may have off-target effects on other receptors, such as the P2Y12 receptor, which could limit its specificity and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific investigation of the role of this receptor in various physiological and pathological processes. In addition, N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been well-characterized in terms of its pharmacological properties and has been widely used in scientific research. However, one limitation of using N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine is its potential off-target effects on other receptors, which could complicate data interpretation. Another limitation is the need for appropriate controls to ensure that the observed effects are specific to the P2Y1 receptor and not due to non-specific effects of the compound.

Future Directions

There are several future directions for research involving N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, including the development of new P2Y1 receptor antagonists with improved specificity and efficacy. In addition, further investigation is needed to elucidate the role of the P2Y1 receptor in various physiological and pathological processes, such as inflammation, pain perception, and cancer progression. Finally, the potential therapeutic applications of P2Y1 receptor antagonists, including N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine, in the treatment of platelet-related disorders, such as thrombosis and hemostasis, should be further explored.

Synthesis Methods

The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine involves several steps, starting with the reaction of 2-bromoethylamine hydrobromide with 1-methyl-1H-pyrrole-2-carboxaldehyde to form N-(1-methyl-1H-pyrrol-2-ylmethyl)-2-bromoethylamine. This intermediate is then reacted with sodium azide to form N-(1-methyl-1H-pyrrol-2-ylmethyl)-2-azidoethylamine, which is subsequently reduced with hydrogen gas over palladium on carbon to form N-(1-methyl-1H-pyrrol-2-ylmethyl)ethylenediamine. The final step involves the reaction of this compound with 1-methyl-1H-tetrazole-5-thiol to form N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine.

Scientific Research Applications

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been widely used in scientific research to investigate the role of the P2Y1 receptor in platelet function, thrombosis, and hemostasis. It has also been used to study the effects of P2Y1 receptor activation on other physiological processes, such as vascular tone, inflammation, and pain perception. In addition, N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine has been used as a tool to investigate the structure-activity relationship of P2Y1 receptor antagonists and to develop new therapeutic agents for the treatment of platelet-related disorders.

properties

Product Name |

N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine |

|---|---|

Molecular Formula |

C10H16N6S |

Molecular Weight |

252.34 g/mol |

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |

InChI |

InChI=1S/C10H16N6S/c1-15-6-3-4-9(15)8-11-5-7-17-10-12-13-14-16(10)2/h3-4,6,11H,5,7-8H2,1-2H3 |

InChI Key |

NXCIJHCJKOKEDT-UHFFFAOYSA-N |

SMILES |

CN1C=CC=C1CNCCSC2=NN=NN2C |

Canonical SMILES |

CN1C=CC=C1CNCCSC2=NN=NN2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methylphenyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261327.png)

![N-(1-azabicyclo[2.2.2]oct-3-yl)-4-chlorobenzamide](/img/structure/B261345.png)

![1H-Indole, 3,3'-[1-(4-pyridinyl)-1,2-ethanediyl]bis[2-methyl-](/img/structure/B261369.png)

![1-Phenyl-2-{[2-(trifluoromethyl)benzyl]amino}-1-propanol](/img/structure/B261374.png)

![N-(2,3-dichlorobenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B261379.png)

![2-[2-Bromo-6-methoxy-4-({[3-(methylamino)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B261380.png)